N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a bithiophene core linked to a substituted pyrazole moiety. Its structure comprises a 2,2'-bithiophene unit attached via a hydroxyethyl group to a 1,3,5-trimethyl-1H-pyrazole ring, which is further functionalized with a sulfonamide group.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S3/c1-10-16(11(2)19(3)18-10)25(21,22)17-9-12(20)13-6-7-15(24-13)14-5-4-8-23-14/h4-8,12,17,20H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQNCPTUABEARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound notable for its unique structural features, which include a bithiophene moiety, a pyrazole core, and a sulfonamide group. These components endow the compound with potential applications in medicinal chemistry and organic electronics. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₉N₃O₃S₂ with a molecular weight of approximately 393.5 g/mol. The presence of the bithiophene enhances its electronic properties, while the pyrazole unit is known for various biological activities.
Pharmacological Properties
The pharmacological potential of compounds containing pyrazole and sulfonamide groups has been widely studied. Pyrazole derivatives have shown anti-inflammatory, anticancer, and antimicrobial activities. The sulfonamide moiety is often associated with antibacterial properties and has been utilized in various therapeutic applications.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (breast cancer) : Compounds with similar structures have shown growth inhibition with IC₅₀ values ranging from 3.79 µM to 12.50 µM.
- A549 (lung cancer) : Specific derivatives have demonstrated IC₅₀ values around 26 µM against this cell line .
The mechanism of action often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. While specific data on this compound is limited, compounds in this class typically inhibit bacterial growth by interfering with folate synthesis pathways.
The exact mechanism of action for this compound remains largely unexplored. However, insights can be drawn from related compounds:
- Pyrazole Moiety : Known to interact with various biological targets including enzymes and receptors.
- Bithiophene Structure : Facilitates π–π stacking interactions which may enhance binding affinity to biological molecules.
- Sulfonamide Group : Likely contributes to the inhibition of specific enzymes involved in metabolic pathways.
Case Studies
While there are no direct case studies specifically detailing the biological activity of this compound, related research on pyrazole sulfonamides offers valuable insights:
- Lead Optimization Studies : Research on pyrazole sulfonamides targeting Trypanosoma brucei demonstrated significant improvements in blood-brain barrier permeability through structural modifications . This highlights the importance of optimizing chemical structure for enhanced therapeutic efficacy.
- Anticancer Activity : A study on various pyrazole derivatives reported significant cytotoxicity against multiple cancer cell lines including MCF7 and A549 with varying IC₅₀ values .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Target Compound | C₁₆H₁₇N₃O₃S₃ | 411.52* | 2,2'-bithiophene; 1,3,5-trimethylpyrazole |
| N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide | C₁₄H₁₅N₃O₃S₃ | 369.5 | 2,3'-bithiophene; 1-methylpyrazole |
*Calculated based on molecular formula.
Comparison with Natural Bithiophene Derivatives
Natural bithiophenes, such as those isolated from Echinops grijisii (), share the bithiophene core but lack the sulfonamide-pyrazole moiety. Key examples include:
- 5-Acetyl-2,2'-bithiophene (Compound 5) : Features an acetyl group at the 5-position. Demonstrated moderate anti-inflammatory activity in RAW 264.7 cells .
- 5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (Compound 14) : Exhibited significant anti-inflammatory activity (IC₅₀ = 12.3 μM against LPS-induced nitrite production) .
- α-Terthienyl (Compound 3) : A tricyclic thiophene with antiviral and phototoxic properties .
Key Differences :
- Functional Groups : Natural bithiophenes often bear hydroxyl, acetyl, or alkynyl substituents, enhancing solubility or enabling redox activity. In contrast, the target compound’s sulfonamide and trimethylpyrazole groups introduce hydrogen-bonding capacity and increased hydrophobicity.
- Bioactivity : While natural bithiophenes show anti-inflammatory and antiviral effects, the target compound’s sulfonamide group may confer distinct pharmacological profiles, such as enzyme inhibition (e.g., carbonic anhydrase) .
Table 2: Bioactivity Comparison with Natural Bithiophenes
| Compound | Core Structure | Key Substituents | Bioactivity (IC₅₀ or Notable Activity) |
|---|---|---|---|
| Target Compound | 2,2'-Bithiophene | Sulfonamide, trimethylpyrazole | Not reported |
| 5-Acetyl-2,2'-bithiophene | 2,2'-Bithiophene | Acetyl | Moderate anti-inflammatory |
| Compound 14 | 2,2'-Bithiophene | 4-Hydroxybutynyl | IC₅₀ = 12.3 μM (anti-inflammatory) |
| α-Terthienyl | Terthiophene | None | Antiviral, phototoxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
